REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([Br:14])=[CH:9][CH:8]=2)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Br:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[NH:6][C:5]([CH2:3][N:2]([CH3:15])[CH3:1])=[CH:13]2 |f:1.2.3.4.5.6|
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Name
|
5-Bromo-1H-indole-2-carboxylic acid dimethylamide
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Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C=1NC2=CC=C(C=C2C1)Br)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 10° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was carefully quenched with aq. saturated ammonium chloride solution (10 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (150 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 mL), and dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1)CN(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |